3-Buten-1-amine, N-ethyl-N-methyl-
Description
Structural Features and Classification of Tertiary Unsaturated Amines
N-Ethyl-N-methylbut-3-en-1-amine is classified as a tertiary unsaturated amine. This classification arises from its core structural components:
Tertiary Amine: The nitrogen atom is bonded to three carbon-containing groups (an ethyl group, a methyl group, and a butenyl group), with no hydrogen atoms directly attached to it. Tertiary amines are known for their basicity and nucleophilicity. wikipedia.org
Unsaturated Moiety: The molecule contains a carbon-carbon double bond (C=C) within its butenyl chain, specifically between the third and fourth carbon atoms relative to the amine group. This feature makes it an "unsaturated" compound and, more specifically, a homoallylic amine, where the double bond is separated from the heteroatom by two single bonds.
The combination of these two functional groups within one molecule allows for a range of chemical transformations, either by targeting the lone pair of electrons on the nitrogen or by involving the π-electrons of the alkene.
Table 1: Physicochemical Properties of N-Ethyl-N-methylbut-3-en-1-amine
| Property | Value | Source |
|---|---|---|
| CAS Number | 61308-10-9 | nih.govguidechem.com |
| Molecular Formula | C₇H₁₅N | nih.govguidechem.com |
| Molecular Weight | 113.20 g/mol | nih.gov |
| IUPAC Name | N-ethyl-N-methylbut-3-en-1-amine | nih.gov |
| Boiling Point (Predicted) | 115.2 ± 19.0 °C at 760 mmHg | guidechem.com |
| Density (Predicted) | 0.8 ± 0.1 g/cm³ | guidechem.com |
| Flash Point (Predicted) | 14.6 ± 18.4 °C | guidechem.com |
| Refractive Index (Predicted) | 1.431 | guidechem.com |
Overview of Research Significance in N-Alkylalkenylamine Chemistry
N-Alkylalkenylamines, the class to which N-ethyl-N-methylbut-3-en-1-amine belongs, are significant in synthetic chemistry. Tertiary amines, in general, are prevalent structures in organocatalysis, materials science, and serve as crucial intermediates in the synthesis of pharmaceuticals. researchgate.net
The presence of the alkenyl group offers a site for further functionalization. For instance, allylamines are known precursors for the synthesis of various commercial products, including resins and pharmaceuticals. atamanchemicals.comwikipedia.org Functionalized allylamines have notable pharmaceutical applications, such as the antifungal agent naftifine (B1207962) and the migraine-relief drug flunarizine. wikipedia.org The dual functionality of N-alkylalkenylamines makes them versatile building blocks for creating more complex molecular architectures. Research in this area often focuses on developing new catalytic methods that can selectively transform one functional group in the presence of the other.
Historical Development of Synthetic Approaches to Analogous Amine Structures
The synthesis of amines is a foundational aspect of organic chemistry, with methods evolving from classical reactions to modern catalytic processes. For structures analogous to N-ethyl-N-methylbut-3-en-1-amine, such as allylamines, several historical and contemporary synthetic routes are noteworthy.
One of the oldest methods for producing amines involves the reaction of an alkyl halide with ammonia (B1221849). atamanchemicals.com Specifically for allylamines, the reaction of allyl chloride with ammonia has been a commercially important route, though it often results in a mixture of primary, secondary, and tertiary amines, as well as quaternary ammonium (B1175870) salts. wikipedia.orgatamanchemicals.comwikipedia.org Controlling the degree of alkylation can be challenging. wikipedia.org
To achieve greater selectivity, other methods were developed. The Gabriel synthesis, which utilizes potassium phthalimide, provides a classic route to primary amines from alkyl halides, avoiding over-alkylation. wikipedia.org For primary allylamine (B125299), hydrolysis of allyl isothiocyanate using acids like hydrochloric or sulfuric acid has also been a documented preparative method. orgsyn.org
More contemporary approaches offer improved efficiency and selectivity for synthesizing tertiary amines. Reductive amination, which involves the reaction of an aldehyde or ketone with a secondary amine followed by reduction, is a powerful and widely used method. libretexts.org This two-step, one-pot process can be accomplished using various reducing agents like sodium borohydride (B1222165) or catalytic hydrogenation. libretexts.org Furthermore, biocatalytic methods using enzymes such as ene-reductases and imine reductases have emerged as sustainable and highly stereoselective routes for producing chiral amines. sciencedaily.com The direct synthesis of allylamines from allyl alcohol and an amine using specific catalysts represents another advancement in the field. googleapis.com
Table 2: Mentioned Chemical Compounds
| Compound Name | Synonym(s) | Molecular Formula | Role/Context |
|---|---|---|---|
| 3-Buten-1-amine, N-ethyl-N-methyl- | N-Ethyl-N-methylbut-3-en-1-amine | C₇H₁₅N | Main subject of the article |
| Allyl chloride | 3-Chloroprop-1-ene | C₃H₅Cl | Reactant in allylamine synthesis |
| Ammonia | - | NH₃ | Reactant in amine synthesis |
| Allylamine | 3-Aminoprop-1-ene | C₃H₅NH₂ | Analogous primary unsaturated amine |
| Diallylamine | - | C₆H₁₁N | Analogous secondary unsaturated amine |
| Triallylamine | - | C₉H₁₅N | Analogous tertiary unsaturated amine |
| Allyl isothiocyanate | - | C₄H₅NS | Precursor for allylamine synthesis |
| Potassium phthalimide | - | C₈H₄KNO₂ | Reagent in Gabriel synthesis |
| Sodium borohydride | - | NaBH₄ | Reducing agent in reductive amination |
| Naftifine | - | C₂₁H₂₁N | Example of a pharmaceutical allylamine |
| Flunarizine | - | C₂₆H₂₆F₂N₂ | Example of a pharmaceutical allylamine |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-ethyl-N-methylbut-3-en-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15N/c1-4-6-7-8(3)5-2/h4H,1,5-7H2,2-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZYJLWPFIRXNJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C)CCC=C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40338879 | |
| Record name | 3-Buten-1-amine, N-ethyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61308-10-9 | |
| Record name | 3-Buten-1-amine, N-ethyl-N-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40338879 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Methodologies for the Synthesis of N Ethyl N Methylbut 3 En 1 Amine
Foundational Synthetic Strategies for N-Alkyl-N-methylbut-3-en-1-amines
The synthesis of N-alkyl-N-methylbut-3-en-1-amines, including the target compound N-ethyl-N-methylbut-3-en-1-amine, generally relies on established methods for amine synthesis, with modifications to accommodate the allylic functionality. Key foundational strategies include the alkylation of precursor amines and reductive amination.
Direct alkylation of amines with alkyl halides is a common approach, though it can be challenging to control. masterorganicchemistry.commasterorganicchemistry.com For instance, the reaction of N-methylbut-3-en-1-amine with an ethyl halide would be a direct route. However, the resulting secondary amine is often more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com To circumvent this, a stepwise approach is often preferred.
Reductive amination offers a more controlled alternative to direct alkylation. masterorganicchemistry.comlibretexts.org This method involves the reaction of an aldehyde or ketone with an amine to form an imine or enamine intermediate, which is then reduced in situ to the desired amine. youtube.com For the synthesis of N-ethyl-N-methylbut-3-en-1-amine, this could involve the reaction of but-3-enal with N-ethyl-N-methylamine, followed by reduction. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective as they can selectively reduce the iminium ion in the presence of the carbonyl starting material. masterorganicchemistry.comyoutube.com
Directed Synthesis of N-Ethyl-N-methylbut-3-en-1-amine from Specific Precursors
The directed synthesis of N-ethyl-N-methylbut-3-en-1-amine can be achieved from a variety of specific starting materials through carefully chosen reaction pathways.
Multistep Synthetic Routes and Intermediate Compounds
Multistep synthetic sequences provide a high degree of control over the final product. A plausible multistep synthesis of N-ethyl-N-methylbut-3-en-1-amine could commence from but-3-en-1-ol. This alcohol can be converted to a better leaving group, such as a tosylate or a halide (e.g., 4-bromo-1-butene). Subsequent nucleophilic substitution with N-ethyl-N-methylamine would then yield the target compound.
Alternatively, a route starting from but-3-enenitrile could be envisioned. Reduction of the nitrile group to a primary amine would yield but-3-en-1-amine. This primary amine could then be sequentially alkylated, first with a methylating agent and then with an ethylating agent, or vice-versa, to afford the desired tertiary amine. Careful control of reaction conditions would be necessary to minimize over-alkylation.
Regioselectivity and Stereoselectivity in N-Ethyl-N-methylbut-3-en-1-amine Synthesis
When synthesizing allylic compounds, regioselectivity and stereoselectivity are critical considerations. In the context of N-ethyl-N-methylbut-3-en-1-amine synthesis, regioselectivity primarily concerns the position of the double bond. Most synthetic routes starting from but-3-enyl precursors will maintain the terminal double bond. However, in reactions involving allylic intermediates, such as palladium-catalyzed allylic alkylation, the possibility of forming the branched isomer exists. The choice of catalyst and ligands plays a crucial role in controlling the regioselectivity of such transformations. acs.org
Stereoselectivity is not a factor for the double bond in N-ethyl-N-methylbut-3-en-1-amine as it is a terminal alkene. However, if the synthesis were to involve the creation of a chiral center, for instance at the carbon bearing the nitrogen atom, then stereoselective methods would be required. Asymmetric Michael additions and stereoselective alkylations are key strategies for achieving high enantiopurity in related systems. libretexts.org DFT studies have been employed to understand the origins of stereocontrol in some allylic amination reactions, highlighting the importance of specific intermediates in determining the final stereochemistry. acs.org
Green Chemistry Principles in Synthetic Route Design for N-Ethyl-N-methylbut-3-en-1-amine
The application of green chemistry principles is increasingly important in modern organic synthesis. For the synthesis of N-ethyl-N-methylbut-3-en-1-amine, several strategies can be employed to enhance the environmental compatibility of the process.
Atom economy is a key principle of green chemistry. Catalytic reactions, such as the hydroaminomethylation and hydroaminoalkylation mentioned earlier, are inherently more atom-economical than stoichiometric reactions. nih.gov The use of catalysts allows for the generation of the desired product with minimal formation of byproducts.
The choice of solvent is another critical factor. The use of greener solvents, such as ethanol (B145695) or even water, is highly desirable. organic-chemistry.orgrsc.org Molybdenum-catalyzed allylic amination has been successfully carried out in ethanol, demonstrating the feasibility of using environmentally benign solvents. organic-chemistry.org Furthermore, the use of deep eutectic solvents (DESs) as metal-free promoters for the alkylation of amines with allylic alcohols presents a novel and sustainable approach. rsc.org
The development of reusable catalysts is also a cornerstone of green chemistry. Heterogeneous catalysts, or homogeneous catalysts that can be easily separated and recycled, can significantly reduce waste and cost. organic-chemistry.org The use of renewable starting materials and energy-efficient reaction conditions further contributes to a greener synthetic process.
| Green Chemistry Principle | Application in N-Ethyl-N-methylbut-3-en-1-amine Synthesis |
| Atom Economy | Utilization of catalytic reactions like hydroaminomethylation and hydroaminoalkylation. nih.gov |
| Safer Solvents | Employing ethanol or water as reaction media. organic-chemistry.orgrsc.org |
| Catalysis | Use of transition metal catalysts to improve efficiency and selectivity. researchgate.netorganic-chemistry.orgnih.gov |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure where possible. rsc.org |
| Use of Renewable Feedstocks | Exploring routes from bio-based precursors. |
Interactive Data Table: Green Chemistry Approaches
This table outlines how key green chemistry principles can be applied to the synthesis of the target compound.
Elucidating the Molecular Structure and Purity of N Ethyl N Methylbut 3 En 1 Amine Through Advanced Spectroscopic and Analytical Techniques
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, encompassing Infrared (IR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule. These techniques probe the vibrational and rotational modes of molecular bonds, providing a unique spectral fingerprint.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific wavenumbers corresponding to the energy of these vibrations. For N-ethyl-N-methylbut-3-en-1-amine, a tertiary amine, the absence of an N-H bond means it will not exhibit the characteristic N-H stretching vibrations typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region. spectroscopyonline.com
The IR spectrum is expected to be characterized by several key absorption bands that confirm the presence of its constituent functional groups. The C-N stretching vibration of the aliphatic amine is anticipated to appear in the 1250-1020 cm⁻¹ range. spectroscopyonline.com The presence of the butenyl group will be indicated by the C=C stretching vibration, typically observed around 1640-1680 cm⁻¹, and the =C-H stretching and bending vibrations.
Expected Infrared Absorption Bands for N-Ethyl-N-methylbut-3-en-1-amine
| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | C-H (Alkyl) | 2850-2960 | Strong |
| C-H Stretch (sp²) | =C-H (Alkenyl) | 3010-3095 | Medium |
| C=C Stretch | C=C (Alkene) | 1640-1680 | Medium-Weak |
| C-H Bend | CH₂, CH₃ | 1370-1470 | Medium |
| C-N Stretch | Aliphatic Amine | 1020-1250 | Medium-Weak |
| =C-H Out-of-Plane Bend | C=CH₂ | 910-990 | Strong |
Note: The exact positions of the absorption bands can be influenced by the molecular environment and the phase of the sample (e.g., vapor phase).
Raman Spectroscopy
Raman spectroscopy is a complementary technique to IR spectroscopy that measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar bonds, Raman spectroscopy is particularly effective for analyzing non-polar bonds, such as the carbon-carbon double bond (C=C) in the butenyl group of N-ethyl-N-methylbut-3-en-1-amine. ondavia.com
The Raman spectrum is expected to show a strong signal for the C=C stretching vibration. As a tertiary amine, it will lack the N-H vibrational modes that are often prominent in the Raman spectra of primary and secondary amines. spectroscopyonline.com The symmetric C-N stretching vibrations will also be Raman active. Quantitative Raman Spectroscopy has proven to be a valuable method for the analysis of various amines in solution. ondavia.com
Expected Raman Shifts for N-Ethyl-N-methylbut-3-en-1-amine
| Vibrational Mode | Functional Group | Expected Raman Shift (cm⁻¹) | Intensity |
| C-H Stretch (sp³) | C-H (Alkyl) | 2850-2960 | Strong |
| C-H Stretch (sp²) | =C-H (Alkenyl) | 3010-3095 | Medium |
| C=C Stretch | C=C (Alkene) | 1640-1680 | Strong |
| C-N Stretch | Aliphatic Amine | 1000-1200 | Medium |
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for separating the components of a mixture, thereby allowing for the assessment of purity and the isolation of the target compound. Gas chromatography and high-performance liquid chromatography are the most commonly employed methods for the analysis of volatile amines like N-ethyl-N-methylbut-3-en-1-amine.
Gas Chromatography (GC)
Gas chromatography is an ideal technique for the analysis of volatile and thermally stable compounds. Given its volatility, N-ethyl-N-methylbut-3-en-1-amine is well-suited for GC analysis. The choice of the column is critical to achieve good separation and peak shape, as basic amines can interact with active sites on the column, leading to tailing peaks. restek.com
A common approach for the analysis of volatile amines involves the use of specialized columns, such as those with a base-deactivated stationary phase or a phase specifically designed for amines, like the Rtx-Volatile Amine column. restek.com Flame ionization detection (FID) is a robust and widely used detector for this type of analysis, providing excellent sensitivity. chromatographyonline.com A study by Merck and Agilent Technologies detailed a generic GC-FID method capable of analyzing over 25 volatile amines in a single run, demonstrating the feasibility of such an approach. chromatographyonline.com
Typical Gas Chromatography Parameters for Volatile Amine Analysis
| Parameter | Value/Description |
| Column | Fused silica (B1680970) capillary column with a stationary phase suitable for amines (e.g., base-deactivated polyethylene (B3416737) glycol or a specialized amine phase) |
| Carrier Gas | Helium or Hydrogen |
| Injection Mode | Split/Splitless |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Temperature Program | A temperature gradient would be employed to ensure the separation of impurities with different boiling points. |
Investigation of Chemical Reactivity and Reaction Mechanisms of N Ethyl N Methylbut 3 En 1 Amine
Reactivity Profile of the Tertiary Amine Functionality
The tertiary amine group in N-ethyl-N-methylbut-3-en-1-amine is defined by a nitrogen atom bonded to three carbon atoms—an ethyl group, a methyl group, and a butyl chain. The presence of a lone pair of electrons on this nitrogen atom is central to its chemical reactivity.
As an electron-rich species, the tertiary amine functionality behaves as a nucleophile, which is a molecule that donates an electron pair to form a chemical bond with an electrophile (an electron-deficient species). masterorganicchemistry.comwikipedia.org The nucleophilicity of tertiary amines is generally greater than that of secondary amines due to the electron-donating inductive effect of the additional alkyl group, although this can be tempered by steric hindrance. masterorganicchemistry.com
When N-ethyl-N-methylbut-3-en-1-amine acts as a nucleophile, it forms a bond with an electrophile at an atom other than hydrogen. masterorganicchemistry.com It can participate in various nucleophilic substitution reactions, such as an SN2 reaction with alkyl halides, where the nitrogen atom attacks the electrophilic carbon, displacing the halide leaving group. masterorganicchemistry.comwikipedia.org
Table 1: Examples of Electrophile Interactions
| Electrophile Type | Example | Reaction Type |
|---|---|---|
| Alkyl Halide | Methyl Iodide (CH₃I) | Nucleophilic Substitution (Quaternization) |
| Acyl Halide | Acetyl Chloride (CH₃COCl) | Nucleophilic Acyl Substitution |
A hallmark reaction of tertiary amines is quaternization, a type of N-alkylation that converts the tertiary amine into a quaternary ammonium (B1175870) salt. wikipedia.org This occurs when the amine reacts with an alkyl halide. The nitrogen's lone pair attacks the electrophilic carbon of the alkyl halide, forming a new carbon-nitrogen bond and resulting in a positively charged nitrogen atom. wikipedia.org This process is known as the Menshutkin reaction. wikipedia.org
For N-ethyl-N-methylbut-3-en-1-amine, reaction with an alkyl halide such as methyl iodide (CH₃I) yields a quaternary ammonium iodide salt. The resulting salt has four alkyl groups attached to the nitrogen atom, which carries a formal positive charge.
Reaction Scheme: CH₂=CHCH₂CH₂N(CH₃)(C₂H₅) + CH₃I → [CH₂=CHCH₂CH₂N(CH₃)₂(C₂H₅)]⁺I⁻
Table 2: pKa Values of Conjugate Acids of Related Amines
| Amine | Structure | pKa of Conjugate Acid |
|---|---|---|
| Ammonia (B1221849) | NH₃ | 9.25 |
| Diethylamine | (C₂H₅)₂NH | 10.93 |
| Triethylamine | (C₂H₅)₃N | 10.75 |
Reactivity of the Terminal Alkene Moiety
The but-3-en-1-yl portion of the molecule features a terminal carbon-carbon double bond (C=C). This double bond consists of a strong sigma (σ) bond and a weaker pi (π) bond. The π bond is a region of high electron density, making the alkene moiety susceptible to attack by electrophiles in what are known as electrophilic addition reactions. savemyexams.com
Electrophilic addition is a characteristic reaction of alkenes where the π bond is broken and two new σ bonds are formed. savemyexams.com The reaction is initiated by an electrophile attacking the electron-rich double bond, typically leading to the formation of a carbocation intermediate, which is then attacked by a nucleophile. numberanalytics.com
Hydrohalogenation: This reaction involves the addition of a hydrogen halide, such as hydrogen bromide (HBr), across the double bond. youtube.com The reaction follows Markovnikov's rule, which states that the hydrogen atom of the electrophile adds to the carbon atom of the double bond that already has more hydrogen atoms. This leads to the formation of the more stable carbocation intermediate (a secondary carbocation in this case). The subsequent attack by the bromide ion on the carbocation yields the final product. savemyexams.com
Step 1 (Electrophilic Attack): The π electrons of the alkene attack the δ⁺ hydrogen of HBr, forming a secondary carbocation at C3 and a bromide ion.
Step 2 (Nucleophilic Attack): The bromide ion (Br⁻) attacks the positively charged carbon, forming the final product.
Hydration: The addition of water across the double bond to form an alcohol is known as hydration. This reaction is typically slow and requires a strong acid catalyst, such as sulfuric acid (H₂SO₄). savemyexams.comlibretexts.org The acid protonates the double bond (again following Markovnikov's rule) to form a carbocation. A water molecule then acts as a nucleophile, attacking the carbocation, followed by deprotonation to yield the alcohol. savemyexams.com
Table 3: Predicted Products of Electrophilic Addition to N-Ethyl-N-methylbut-3-en-1-amine
| Reagent | Reaction | Predicted Major Product |
|---|---|---|
| HBr | Hydrohalogenation | N-(3-bromobutyl)-N-ethyl-N-methylamine |
The terminal alkene group can also undergo polymerization. In free-radical polymerization, a radical initiator is used to create a radical species that adds to the double bond of the monomer (N-ethyl-N-methylbut-3-en-1-amine). This process generates a new radical, which can then react with subsequent monomer molecules in a propagation step to form a long polymer chain. wikipedia.org The resulting polymer would feature a polyethylene (B3416737) backbone with N-ethyl-N-methylaminoethyl side chains.
Furthermore, N-ethyl-N-methylbut-3-en-1-amine can act as a comonomer in copolymerization reactions. It can be polymerized along with other vinyl monomers to create copolymers with tailored properties, incorporating the basic and nucleophilic characteristics of the tertiary amine into the final material. Terpolymers, involving three different monomers, can also be synthesized to further modify polymer characteristics. wikipedia.org
Olefin Metathesis Reactions
Olefin metathesis is a powerful organic reaction that facilitates the redistribution of carbon-carbon double bonds. However, the participation of substrates containing amine functionalities, such as N-ethyl-N-methylbut-3-en-1-amine, presents specific challenges due to the potential for the Lewis basic amine to interact with and deactivate the metal catalysts. beilstein-journals.orgresearchgate.net
Research into the metathesis of amine-containing olefins has identified several catalyst degradation pathways. For second-generation Grubbs catalysts (GII), which feature an N-heterocyclic carbene (NHC) and a phosphine (B1218219) ligand, the amine can displace the phosphine. This is followed by a nucleophilic attack of the free phosphine on the catalyst's methylidene group, leading to decomposition. beilstein-journals.orgresearchgate.net For third-generation Grubbs catalysts, which lack the phosphine ligand, primary alkylamines can still cause degradation through nucleophilic abstraction of the propagating alkylidene. nih.gov Tertiary amines like N-ethyl-N-methylbut-3-en-1-amine are generally less aggressive but can still hamper the reaction, particularly if they are strongly basic. beilstein-journals.orgnih.gov
To overcome these challenges, several strategies have been developed. One common approach involves the in-situ protonation of the amine with an acid to form an ammonium salt, which prevents the nitrogen's lone pair from interfering with the catalyst. beilstein-journals.org Another method is the conversion of the amine into a less nucleophilic derivative, such as a carbamate (B1207046) or amide, prior to the metathesis reaction. beilstein-journals.org While specific studies detailing the olefin metathesis of N-ethyl-N-methylbut-3-en-1-amine are not prevalent, the general principles established for homoallylic amines are directly applicable. The success of a metathesis reaction involving this substrate would heavily depend on the choice of catalyst and the implementation of protective strategies.
Table 1: Amine-Induced Catalyst Decomposition Pathways in Olefin Metathesis
| Catalyst Generation | Amine Type | Dominant Decomposition Pathway | Reference |
|---|---|---|---|
| Grubbs II (GII) | Primary & Secondary | Amine displaces PCy₃, followed by nucleophilic attack from free PCy₃ on the methylidene. | beilstein-journals.orgresearchgate.net |
| Grubbs II (GII) | Tertiary (e.g., DBU) | Preferential attack on the metallacyclobutane intermediate rather than the resting-state catalyst. | researchgate.net |
| Grubbs III | Primary | Fast adduct formation followed by nucleophilic abstraction of the propagating alkylidene. | nih.gov |
Interplay between Amine and Alkene Functionalities
The structure of N-ethyl-N-methylbut-3-en-1-amine, with its amine and alkene groups separated by three carbon atoms (a homoallylic amine), allows for significant intramolecular interactions that can lead to cyclization and rearrangement reactions.
Intramolecular Cyclization Reactions
Intramolecular cyclization of homoallylic amines is a key strategy for synthesizing nitrogen-containing heterocyclic compounds, such as substituted pyrrolidines. One of the most direct methods to achieve this is through intramolecular hydroamination, where the N-H bond of an amine adds across the C=C double bond. For a tertiary amine like N-ethyl-N-methylbut-3-en-1-amine, this process would require a C-H activation or an alternative activation mechanism of the alkene.
More commonly, cyclization is achieved using transition metal catalysts. Although literature specifically documenting the cyclization of N-ethyl-N-methylbut-3-en-1-amine is scarce, studies on analogous N,N-dialkyl homoallylic amines demonstrate that this transformation is feasible. For instance, rhodium-catalyzed hydroamination of 1,3-dienes with amines can produce homoallylic amines, which are precursors to cyclic structures. nih.gov The cyclization often requires specific ligand and additive combinations to control selectivity and efficiency. nih.gov The resulting five-membered ring is thermodynamically favored, making the synthesis of N-ethyl-N-methyl-pyrrolidine derivatives a plausible outcome under appropriate catalytic conditions.
Participation in Rearrangement Reactions
Homoallylic amines are well-known participants in sigmatropic rearrangements, particularly the aza-Cope rearrangement. beilstein-journals.org In this reaction, a nih.govnih.gov-sigmatropic shift occurs through a six-membered, chair-like transition state. For a compound like N-ethyl-N-methylbut-3-en-1-amine, a thermal or acid-catalyzed aza-Cope rearrangement could potentially occur if the compound were part of a larger, suitable structure, leading to a rearranged isomeric amine.
Recent advancements have utilized this rearrangement in tandem with other reactions. For example, chiral Brønsted acids can catalyze a dynamic kinetic resolution where an iminium intermediate undergoes aza-Cope rearrangement to produce chiral homoallylic amines with high selectivity. beilstein-journals.org This highlights the synthetic utility of the homoallylic amine framework in complex molecular reorganizations.
Catalytic Activity and Role in Organic Transformations
Beyond its role as a reactant, the tertiary amine structure of N-ethyl-N-methylbut-3-en-1-amine allows it to function as a catalyst or as a ligand in catalytic systems.
As a Base Catalyst in Organic Reactions
The nitrogen atom in N-ethyl-N-methylbut-3-en-1-amine possesses a lone pair of electrons, rendering it a Brønsted-Lowry base and a Lewis base. As a tertiary amine, it can function as a base catalyst in a variety of organic reactions, such as dehydrohalogenations and condensation reactions. Its steric bulk, provided by the ethyl and methyl groups, is moderate, suggesting it could serve as a non-nucleophilic base in certain contexts, similar to triethylamine. The presence of the butenyl group might influence its solubility and interaction with substrates compared to simpler tertiary amines.
As a Ligand Component in Metal-Catalyzed Processes
The combination of a soft nitrogen donor and a soft π-system (the alkene) makes N-ethyl-N-methylbut-3-en-1-amine a potential bidentate (N, olefin) chelating ligand for transition metals. Such ligands are valuable in catalysis as they can stabilize metal centers and influence the stereochemical outcome of reactions.
The direct use of allylic and homoallylic amines as ligands in catalysis has been demonstrated. For instance, palladium-catalyzed allylic amination can proceed using allylic amines directly, where the substrate itself can coordinate to the metal center. rsc.org Nickel-catalyzed hydroamination of dienes also involves the coordination of amines to the active metal species to form valuable allylic amine products. nih.govorganic-chemistry.org It is therefore highly probable that N-ethyl-N-methylbut-3-en-1-amine could form stable complexes with metals like palladium, rhodium, nickel, or ruthenium and serve as a directing group or ancillary ligand in catalytic transformations such as hydrogenation, hydroformylation, or cross-coupling reactions.
Table 2: Potential Applications of N-Ethyl-N-methylbut-3-en-1-amine in Catalysis
| Catalytic Role | Type of Reaction | Plausible Mechanism/Function |
|---|---|---|
| Base Catalyst | Condensation, Elimination | Acts as a proton acceptor to generate reactive intermediates (e.g., enolates) or facilitate elimination. |
| Ligand Component | Hydroamination, Hydrogenation | Forms a bidentate (N, olefin) chelate with a transition metal, influencing catalyst stability and selectivity. |
Theoretical and Computational Chemistry Studies of N Ethyl N Methylbut 3 En 1 Amine
Quantum Chemical Calculations for Conformational Analysis and Molecular Structure
The conformational flexibility of N-Ethyl-N-methylbut-3-en-1-amine is a key determinant of its physical and chemical properties. Quantum chemical calculations are instrumental in identifying the stable conformers and the energy barriers separating them. While direct computational studies on N-Ethyl-N-methylbut-3-en-1-amine are not extensively documented in publicly available literature, valuable insights can be gleaned from studies on structurally similar molecules, such as allyl amine.
For allyl amine, ab initio quantum mechanical methods at various levels of theory, including Møller–Plesset perturbation theory (MP2), quadratic configuration interaction (QCISD), and coupled-cluster (CCSD and CCSD(T)) methods with large basis sets, have been employed to estimate the relative stabilities of its conformers. acs.orgnih.gov These high-level calculations are crucial for obtaining accurate energetic predictions, as simpler methods may not adequately capture the subtle electronic effects that govern conformational preferences. acs.orgnih.gov
A similar approach can be applied to N-Ethyl-N-methylbut-3-en-1-amine. The rotation around the C-C and C-N single bonds would lead to a multitude of possible conformations. The relative energies of these conformers would be influenced by a combination of steric hindrance between the ethyl and methyl groups on the nitrogen and the butyl chain, as well as electronic effects arising from the interaction of the nitrogen lone pair with the π-system of the double bond. A systematic conformational search followed by geometry optimization and frequency calculations at a suitable level of theory (e.g., B3LYP or MP2 with a Pople or Dunning-style basis set) would be necessary to identify the global minimum and other low-energy conformers.
Table 1: Representative Conformational Dihedral Angles for N-Ethyl-N-methylbut-3-en-1-amine
| Dihedral Angle | Description | Predicted Stable Conformations (Hypothetical) |
|---|---|---|
| C1-C2-C3-N | Rotation around the central C-C bond | gauche and anti arrangements |
| C2-C3-N-C(ethyl) | Rotation around the C-N bond | Multiple orientations of the ethyl group |
This table presents a hypothetical set of key dihedral angles that would be investigated in a conformational analysis. The actual stable conformations would be determined by the potential energy surface calculated using quantum chemical methods.
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) is a workhorse of computational chemistry for investigating reaction mechanisms due to its favorable balance of accuracy and computational cost. For N-Ethyl-N-methylbut-3-en-1-amine, DFT can be used to explore various potential reactions, such as additions to the double bond, reactions at the nitrogen atom, and pericyclic reactions.
Transition State Analysis and Energy Barriers
One important reaction for tertiary amines is the Cope elimination, a thermal syn-elimination that produces an alkene and a hydroxylamine. organic-chemistry.orgchadsprep.commasterorganicchemistry.com For N-Ethyl-N-methylbut-3-en-1-amine, this would involve oxidation of the nitrogen to an N-oxide, followed by an intramolecular proton transfer and C-N bond cleavage. DFT calculations could be used to model the five-membered cyclic transition state of this reaction, providing insights into the reaction's feasibility and stereochemical outcome. organic-chemistry.org
Furthermore, DFT has been successfully applied to study the mechanisms of palladium-catalyzed allylation of amines. nih.govacs.org Although these studies often focus on primary or secondary amines, the computational methodology can be extended to tertiary amines like N-Ethyl-N-methylbut-3-en-1-amine to understand its potential role as a ligand or substrate in such catalytic cycles. nih.govacs.org
Table 2: Hypothetical DFT-Calculated Energy Profile for a Reaction of N-Ethyl-N-methylbut-3-en-1-amine
| Species | Relative Energy (kcal/mol) | Description |
|---|---|---|
| Reactants | 0.0 | N-Ethyl-N-methylbut-3-en-1-amine + Reagent |
| Transition State | +25.0 | Hypothetical transition state structure |
This table provides a simplified, hypothetical example of the kind of data that would be generated from a DFT study of a reaction mechanism.
Frontier Molecular Orbital (FMO) Theory Applications
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgyoutube.comlibretexts.org The energy and spatial distribution of these orbitals provide crucial information about a molecule's nucleophilic and electrophilic character.
For N-Ethyl-N-methylbut-3-en-1-amine, the HOMO is expected to be localized primarily on the nitrogen atom (due to the lone pair) and the C=C double bond (the π-orbital). This indicates that the molecule can act as a nucleophile at both the nitrogen and the double bond. The LUMO, conversely, would likely be the antibonding π* orbital of the double bond, making this position susceptible to nucleophilic attack.
DFT calculations can provide detailed visualizations and energy levels of the HOMO and LUMO. This information is invaluable for predicting the regioselectivity and stereoselectivity of reactions. For instance, in a reaction with an electrophile, the site with the largest HOMO coefficient would be the most likely point of attack.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior
While quantum chemical calculations are excellent for studying individual molecules or small clusters, Molecular Dynamics (MD) simulations are better suited for understanding the behavior of molecules in a condensed phase, such as in a solvent. ulisboa.ptulisboa.ptnih.govresearchgate.net MD simulations model the movement of atoms and molecules over time based on classical mechanics and a pre-defined force field.
For N-Ethyl-N-methylbut-3-en-1-amine, MD simulations could be used to study:
Solvation Structure: How solvent molecules (e.g., water, ethanol) arrange themselves around the amine. This can reveal important information about hydrogen bonding interactions with the nitrogen atom.
Conformational Dynamics: How the molecule transitions between different conformations in solution. This provides a more realistic picture of the molecule's flexibility than static quantum chemical calculations.
Transport Properties: Properties like diffusion coefficients can be calculated, which are important for understanding reaction kinetics in solution.
By analyzing the trajectories from an MD simulation, one can gain a deeper understanding of how the solvent influences the structure and reactivity of N-Ethyl-N-methylbut-3-en-1-amine.
Prediction of Spectroscopic Properties through Computational Methods
Computational methods can predict various spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions are highly valuable for interpreting experimental spectra and for identifying unknown compounds.
DFT calculations are commonly used to compute vibrational frequencies and intensities. researchgate.net By calculating the harmonic frequencies of the optimized geometry of N-Ethyl-N-methylbut-3-en-1-amine, a theoretical infrared spectrum can be generated. This computed spectrum can then be compared with an experimental spectrum to aid in the assignment of vibrational modes.
Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. mdpi.com These calculations provide theoretical chemical shifts that, when compared to experimental data, can help to confirm the structure of the molecule and assign specific resonances to individual atoms. While direct computational spectroscopic data for N-Ethyl-N-methylbut-3-en-1-amine is scarce in the literature, studies on similar molecules like N-allyl-N-ethylformamide demonstrate the utility of this approach. researchgate.net
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| N-Ethyl-N-methylbut-3-en-1-amine |
| Allyl amine |
| N-allyl-N-ethylformamide |
| Hydroxylamine |
| Water |
Applications of N Ethyl N Methylbut 3 En 1 Amine in Advanced Organic Synthesis Research
Utilization as a Versatile Building Block in Complex Molecule Synthesis
N-Ethyl-N-methylbut-3-en-1-amine, a structurally intriguing tertiary amine, possesses latent reactivity that positions it as a valuable building block in the sophisticated realm of complex molecule synthesis. Its unique combination of a nucleophilic tertiary amine and a reactive terminal alkene within a flexible four-carbon chain offers a versatile platform for the construction of diverse molecular architectures. This section explores its potential as a precursor for nitrogen-containing heterocycles and its prospective role in the intricate field of natural product synthesis.
Precursor for Nitrogen-Containing Heterocycles
The molecular framework of N-Ethyl-N-methylbut-3-en-1-amine is pre-disposed to participate in a variety of cyclization reactions to form valuable nitrogen-containing heterocyclic systems, which are core structures in many pharmaceuticals and biologically active compounds. The presence of the butenyl group allows for intramolecular reactions, where the terminal double bond can act as an internal nucleophile or electrophile under appropriate catalytic conditions.
One of the primary conceptual applications of this compound is in the synthesis of substituted pyrrolidines . The four-carbon chain separating the nitrogen atom and the terminal alkene is ideally suited for 5-exo-trig cyclization pathways. Such transformations can be initiated by various methods, including:
Radical Cyclization: Treatment with radical initiators could induce the formation of a carbon-centered radical which can then add to the internal double bond, leading to a pyrrolidinyl-methyl radical that can be further functionalized.
Acid-Catalyzed Cyclization (Aza-Prins Cyclization): In the presence of a Lewis or Brønsted acid, the formation of an N-acyliminium ion intermediate could be trapped by the pendant alkene, leading to the formation of functionalized pyrrolidine (B122466) derivatives. This aza-Prins type cyclization is a powerful tool for the stereoselective synthesis of nitrogen heterocyles. nih.govrsc.org
Transition-Metal-Catalyzed Hydroamination: Catalysts based on metals like palladium, gold, or iridium could facilitate the intramolecular addition of the N-H bond (if the amine were secondary) or, in this case, potentially activate the alkene for nucleophilic attack by an external reagent followed by trapping by the nitrogen's lone pair, or through more complex catalytic cycles involving oxidative addition and reductive elimination. acs.orgorganic-chemistry.org
Furthermore, through strategic functionalization of the butenyl chain prior to cyclization, more complex pyrrolidine-based structures could be accessed. For instance, epoxidation of the double bond followed by intramolecular ring-opening by the amine would provide access to hydroxyl-substituted pyrrolidines.
Beyond pyrrolidines, N-Ethyl-N-methylbut-3-en-1-amine could also be envisioned as a precursor to larger ring systems like piperidines , although this would require a rearrangement or the incorporation of an additional carbon atom into the cyclization pathway. google.comajchem-a.comorganic-chemistry.orgwhiterose.ac.ukmdpi.com
Table 1: Potential Heterocyclic Scaffolds from N-Ethyl-N-methylbut-3-en-1-amine
| Heterocycle | Potential Synthetic Strategy | Key Intermediate/Reaction Type |
|---|---|---|
| Substituted Pyrrolidines | Intramolecular Hydroamination/Amination | 5-exo-trig cyclization |
| Functionalized Pyrrolidines | Aza-Prins Cyclization | N-acyliminium ion |
Role in Natural Product Synthesis
The synthesis of natural products often requires the efficient construction of complex, stereochemically rich heterocyclic frameworks. While no direct application of N-Ethyl-N-methylbut-3-en-1-amine in a completed natural product synthesis has been documented in readily available literature, its potential as a building block can be inferred from common synthetic strategies.
Many alkaloids and other biologically active natural products contain substituted pyrrolidine or piperidine (B6355638) cores. The ability to generate these heterocycles from a simple, acyclic precursor like N-Ethyl-N-methylbut-3-en-1-amine would represent a convergent and efficient approach. For instance, the synthesis of various alkaloid families often relies on key steps that form the core nitrogenous ring. By employing this butenylamine, synthetic chemists could potentially access key intermediates for natural products such as:
Stemoamide-type alkaloids: These complex polycyclic alkaloids often contain pyrrolidine rings embedded within their structure.
Pyrrolizidine and Indolizidine alkaloids: While requiring further transformations, the pyrrolidine ring formed from N-Ethyl-N-methylbut-3-en-1-amine could serve as a foundational element for the subsequent construction of these bicyclic systems.
The ethyl and methyl groups on the nitrogen atom also offer handles for further functionalization or can influence the stereochemical outcome of cyclization reactions, providing a means to control the three-dimensional architecture of the resulting molecule. The development of asymmetric cyclization methods using this substrate could provide enantiomerically enriched building blocks, which are crucial for the total synthesis of chiral natural products.
Development of Novel Reagents and Catalysts (Conceptual)
The structural features of N-Ethyl-N-methylbut-3-en-1-amine suggest its potential as a scaffold for the development of novel reagents and catalysts. The tertiary amine moiety can act as a Lewis base or be quaternized to form ammonium (B1175870) salts, while the terminal alkene provides a site for further chemical modification.
Conceptually, this compound could be transformed into:
Chiral Ligands for Asymmetric Catalysis: By introducing chirality into the molecule, for example through asymmetric hydroboration of the alkene followed by functionalization, it could be converted into a chiral ligand. The nitrogen atom could serve as a coordination site for a metal center, and the chiral backbone could induce enantioselectivity in catalytic reactions such as hydrogenations, hydrosilylations, or C-C bond-forming reactions.
Phase-Transfer Catalysts: Quaternization of the tertiary amine with a long alkyl chain would yield an ammonium salt with amphiphilic properties. Such a molecule could function as a phase-transfer catalyst, facilitating reactions between reactants in immiscible phases (e.g., aqueous and organic). The butenyl group could be retained for further immobilization or be modified to fine-tune the catalyst's properties.
Organocatalysts: The amine itself, particularly if modified to create a chiral environment, could function as an organocatalyst. For example, it could be a precursor to chiral amines or N-oxides that can catalyze a range of organic transformations.
Applications in Materials Science Research (Conceptual)
The bifunctional nature of N-Ethyl-N-methylbut-3-en-1-amine, possessing both a polymerizable group (the butene) and a functional group (the tertiary amine), makes it an interesting candidate for applications in materials science.
Monomer in Polymer Synthesis
The terminal alkene in N-Ethyl-N-methylbut-3-en-1-amine can participate in polymerization reactions, leading to the formation of functional polymers.
Copolymerization: It can be copolymerized with other monomers (e.g., styrene, acrylates, ethylene) to introduce tertiary amine functionalities into the polymer backbone. sgitolab.combohrium.com The resulting copolymers would have properties that are a composite of the constituent monomers, with the amine groups providing sites for:
pH-responsiveness: The tertiary amine groups can be protonated at low pH, leading to changes in polymer solubility, conformation, or hydrogel swelling.
Adhesion: The polar amine groups can enhance the adhesion of the polymer to various surfaces.
Post-polymerization modification: The amine groups can be used as handles for grafting other molecules onto the polymer chain, for example, through quaternization or other chemical reactions. researchgate.net
Homopolymerization: While the homopolymerization of monosubstituted butenes can be challenging, under specific catalytic conditions, it might be possible to form poly(N-ethyl-N-methyl-3-buten-1-amine). Such a polymer would have a high density of tertiary amine groups, making it a candidate for applications such as a basic resin, a metal ion scavenger, or a gene delivery vector after quaternization.
Table 2: Potential Polymer Architectures and Properties
| Polymer Type | Monomers | Potential Properties |
|---|---|---|
| Random Copolymer | N-Ethyl-N-methylbut-3-en-1-amine + Styrene | Modified hydrophilicity, sites for quaternization |
| Block Copolymer | N-Ethyl-N-methylbut-3-en-1-amine + Ethylene Glycol | Amphiphilic, self-assembly in solution |
Component in Functionalized Surfaces or Coatings
The reactivity of both the amine and the alkene functionalities makes N-Ethyl-N-methylbut-3-en-1-amine a candidate for the chemical modification of surfaces to impart specific properties.
Surface Grafting: The molecule could be grafted onto surfaces through several mechanisms. For example, the alkene could undergo a hydrosilylation reaction with a silicon hydride-functionalized surface (e.g., silica (B1680970) or silicon wafers). Alternatively, the amine could react with surface functional groups like epoxides or isocyanates. researchgate.netutb.cznih.govresearchgate.netmdpi.com
Formation of Self-Assembled Monolayers (SAMs): While less common for simple alkenes, with appropriate modification, this molecule could be a precursor for forming SAMs on various substrates. The amine group would then be exposed at the surface, altering its chemical properties.
Antimicrobial Coatings: Tertiary amines and especially their quaternized ammonium derivatives are known to exhibit antimicrobial properties. By incorporating N-Ethyl-N-methylbut-3-en-1-amine into a polymer coating and subsequently quaternizing the nitrogen atoms, it may be possible to create surfaces that resist biofilm formation.
The ability to introduce a reactive and functional amine group onto a material's surface opens up possibilities for creating materials with tailored wettability, biocompatibility, and chemical reactivity for applications in sensors, biomedical devices, and catalytic supports.
Table 3: Mentioned Compounds
| Compound Name |
|---|
| 3-Buten-1-amine, N-ethyl-N-methyl- |
| N-Ethyl-N-methylbut-3-en-1-amine |
| Pyrrolidine |
| Piperidine |
| Stemoamide |
| Pyrrolizidine |
| Indolizidine |
| Styrene |
| Acrylate |
| Ethylene |
| Ethylene Glycol |
| Silicon hydride |
| Epoxide |
Future Research Trajectories and Innovations for N Ethyl N Methylbut 3 En 1 Amine
Exploration of Unconventional Reactivity and Supramolecular Interactions
Future research into N-Ethyl-N-methylbut-3-en-1-amine is poised to venture beyond its conventional reactivity, exploring novel transformations and the intricate world of non-covalent interactions. The dual functionality of this molecule—a nucleophilic/basic tertiary amine and a reactive double bond—provides a rich platform for discovering new chemical behaviors.
One promising area is the exploration of its role in frustrated Lewis pair (FLP) chemistry. The steric hindrance around the nitrogen atom, while modest, could be tuned through derivatization to facilitate the activation of small molecules like CO₂, H₂, or SO₂ in conjunction with a suitable Lewis acid. This could lead to innovative catalytic cycles for reduction or functionalization reactions.
Furthermore, the alkene moiety can be exploited in unconventional ways. Beyond standard additions, research into metathesis reactions involving N-Ethyl-N-methylbut-3-en-1-amine could yield novel oligomers or be used in ring-closing metathesis to synthesize nitrogen-containing heterocyclic compounds. Photo-induced reactions, such as [2+2] cycloadditions or ene-reactions, could also be investigated to access complex molecular architectures.
The field of supramolecular chemistry offers another exciting frontier. rsc.org The tertiary amine can act as a hydrogen bond acceptor, while the butenyl chain can engage in weaker van der Waals or hydrophobic interactions. youtube.com Research could focus on designing host-guest systems where N-Ethyl-N-methylbut-3-en-1-amine is selectively bound, potentially leading to new methods for its separation or its use as a template in materials synthesis. youtube.com The study of its self-assembly or its ability to form co-crystals with other molecules could reveal new materials with tailored properties. nih.govnih.gov The non-covalent interactions are key to building and modifying catalysts, which can be held together by forces like hydrogen bonds and metal-ligand interactions. rsc.org
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow processing represents a significant leap forward in chemical synthesis, offering enhanced safety, efficiency, and scalability. N-Ethyl-N-methylbut-3-en-1-amine is an ideal candidate for integration into flow chemistry and automated synthesis platforms. Its synthesis, which may involve hazardous reagents or exothermic reactions, would benefit greatly from the precise temperature and mixing control offered by flow reactors.
Future research should focus on developing robust and efficient flow protocols for the synthesis of N-Ethyl-N-methylbut-3-en-1-amine itself. This could involve packed-bed reactors with immobilized catalysts or reagents to streamline the process and simplify purification.
Beyond its synthesis, the use of N-Ethyl-N-methylbut-3-en-1-amine as a reactant in continuous flow systems opens up numerous possibilities. For instance, high-throughput experimentation platforms could be designed to rapidly screen its reactivity with a wide array of substrates and catalysts. This would accelerate the discovery of new transformations and the optimization of reaction conditions. Automated platforms could sequentially perform reactions, work-ups, and analyses, allowing for the rapid generation of libraries of N-Ethyl-N-methylbut-3-en-1-amine derivatives for applications in drug discovery or materials science.
The integration with in-line analytical techniques, such as IR or NMR spectroscopy, would provide real-time data on reaction progress, enabling the use of self-optimizing algorithms to automatically find the best reaction conditions. This approach would not only increase efficiency but also generate large, high-quality datasets valuable for kinetic and mechanistic studies.
Advanced In Situ Spectroscopic Monitoring of Reactions Involving N-Ethyl-N-methylbut-3-en-1-amine
A deeper understanding of the reaction mechanisms and kinetics involving N-Ethyl-N-methylbut-3-en-1-amine is crucial for its effective utilization. Advanced in situ spectroscopic techniques are powerful tools for gaining this insight by monitoring reactions as they occur, without the need for sampling and quenching. spectroscopyonline.com
Future research should employ techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy to track the concentration changes of reactants, products, and even transient intermediates in real-time. researchgate.netnih.govbirmingham.ac.uk For example, in hydroformylation or hydroamination reactions of the butenyl group, the disappearance of the C=C stretch and the appearance of new C-H or C-N stretches can be precisely monitored. This data allows for the rapid determination of reaction rates and the elucidation of kinetic dependencies.
Nuclear magnetic resonance (NMR) spectroscopy in a flow setup can also provide detailed structural information on all species present in the reacting mixture, offering a comprehensive picture of the reaction pathway. The use of specialized techniques like rapid-injection NMR could help to identify short-lived intermediates that are critical to the catalytic cycle.
By combining these in situ monitoring methods with computational modeling, a more complete and dynamic understanding of the reactions of N-Ethyl-N-methylbut-3-en-1-amine can be achieved. This knowledge is invaluable for optimizing reaction conditions, improving yields and selectivities, and designing more efficient catalytic systems. nih.gov
Development of Structure-Reactivity Relationships through Big Data and Machine Learning Approaches
The increasing complexity of chemical data necessitates the use of computational tools to extract meaningful patterns and make predictions. Big data and machine learning are set to revolutionize how we understand and predict chemical reactivity, and N-Ethyl-N-methylbut-3-en-1-amine and its derivatives are prime candidates for such studies. nih.gov
Future research should focus on creating large, curated datasets of reactions involving this amine and its analogues. These datasets, which could be generated using the automated synthesis platforms described earlier, would serve as the training ground for machine learning models. nih.gov These models could then be used to predict the outcomes of new reactions, such as the yield or selectivity, based on the structure of the reactants and the reaction conditions.
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models can be developed to correlate the molecular features of N-Ethyl-N-methylbut-3-en-1-amine derivatives with their physical properties or reactivity. acs.orgresearchgate.net For instance, a model could predict the pKa of related amines or their efficacy in a particular catalytic reaction based on descriptors like steric parameters, electronic properties, or topological indices.
A study on the oxidative degradation of various amines, including tertiary amines, demonstrated the power of machine learning in predicting chemical stability. acs.orgresearchgate.net A CatBoost machine learning regression model showed a very low average absolute deviation (AAD) in predicting degradation rates based on the chemical structure. researchgate.net Such models could be invaluable in selecting the right amine for specific applications where stability is a concern. acs.orgresearchgate.net
Table 1: Comparison of Predictive Models for Amine Degradation Rate
| Model Type | Average Absolute Deviation (AAD) | R² Value (Confidence Level) | Reference |
|---|---|---|---|
| Semi-empirical Statistical Model | 22.2% | 0.85 (95%) | acs.orgresearchgate.net |
| CatBoost Machine Learning Regression | 0.3% | Not Specified | acs.orgresearchgate.net |
This table illustrates the superior predictive accuracy of machine learning models over traditional statistical models for a dataset of 27 different amines, highlighting the potential of these approaches for understanding the reactivity of compounds like N-Ethyl-N-methylbut-3-en-1-amine.
By leveraging these data-driven approaches, the discovery and development of new reactions and applications for N-Ethyl-N-methylbut-3-en-1-amine can be significantly accelerated, moving towards a more predictive and efficient era of chemical research. acs.org
Q & A
Q. What are the established synthetic routes for 3-Buten-1-amine, N-ethyl-N-methyl-?
- Methodological Answer : Synthesis of tertiary amines like N-ethyl-N-methyl derivatives can be achieved via reductive amination. For example, Pd/NiO-catalyzed reductive amination (25°C, H₂ atmosphere) has been effective for structurally similar amines, yielding >95% products when reacting aldehydes with primary or secondary amines . For 3-buten-1-amine derivatives, alkylation of 3-buten-1-amine with ethyl and methyl halides in the presence of a base (e.g., K₂CO₃) is a plausible route. Alternatively, ring-closing metathesis (RCM) using Grubbs catalysts (e.g., HG2) can incorporate 3-buten-1-amine as a terminal alkene moiety in macrocyclic peptoids, achieving yields up to 95% under optimized conditions .
Q. What analytical techniques are recommended for characterizing N-ethyl-N-methyl-3-buten-1-amine?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H NMR (400 MHz, CDCl₃) is critical for identifying proton environments. For tertiary amines, characteristic shifts for N-CH₂ and N-CH₃ groups typically appear at δ 2.1–2.5 ppm and δ 2.2–2.7 ppm, respectively .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) or EI-MS confirms molecular weight (e.g., C₇H₁₅N: 113.20 g/mol) and fragmentation patterns. N-ethyl-N-methylbenzenamine analogs show prominent [M+H]⁺ peaks at m/z 136.1 .
- X-ray Crystallography : For crystalline derivatives, X-ray analysis resolves stereochemistry and bond angles, as demonstrated for CNBF-derivatized amines .
Advanced Research Questions
Q. How can reaction yields be optimized for synthesizing macrocyclic derivatives of 3-buten-1-amine?
- Methodological Answer : Key challenges include minimizing dimerization and linear byproducts during RCM. Evidence from peptoid synthesis shows:
- Catalyst Selection : HG2 (Grubbs 2nd generation) in refluxing CH₂Cl₂ reduces dimer formation to <5%, achieving 95% cyclic product yields .
- Substrate Design : Optimal alkene chain length (e.g., 3-buten-1-amine at termini) ensures efficient cyclization. Longer chains (e.g., pentamers) reduce yields due to steric hindrance .
- Reaction Monitoring : MALDI-TOF MS tracks cyclization progress and identifies side products early .
Q. How should researchers address contradictions in spectroscopic data for tertiary amines?
- Methodological Answer : Discrepancies in NMR or MS data can arise from impurities, tautomerism, or solvent effects. Strategies include:
- Comparative Analysis : Cross-reference chemical shifts with structurally validated analogs (e.g., N-ethyl-N-methylbenzenamine δH 2.3–2.8 ppm) .
- 2D NMR Techniques : COSY and HSQC resolve overlapping signals, while NOESY confirms spatial proximity of N-alkyl groups.
- Computational Validation : DFT calculations (e.g., B3LYP/6-31G*) predict NMR shifts and verify assignments .
Q. What are the potential biomedical applications of 3-buten-1-amine derivatives?
- Methodological Answer :
- Macrocyclic Peptoids : Functionalized with lysine or aspartic acid side chains, these compounds serve as antimicrobial or anticancer agents due to their stability and modular design .
- Neurological Probes : Tertiary amines with allyl groups (e.g., N-ethyl-N-methyl-3-buten-1-amine) can be tagged with fluorophores for imaging neuronal receptors .
- Drug Delivery : The amine’s nucleophilicity enables conjugation to polymers or nanoparticles for targeted payload release .
Data Contradiction Analysis
Q. Why do reductive amination and RCM yield conflicting results for similar substrates?
- Methodological Answer :
- Substrate Sensitivity : Reductive amination (Pd/NiO) requires aldehydes and primary amines, while RCM demands terminal alkenes. For 3-buten-1-amine derivatives, steric hindrance from the ethyl and methyl groups may limit Pd/NiO efficacy, favoring RCM .
- Catalyst Compatibility : Pd/NiO is pH-sensitive and may degrade in strongly basic conditions required for alkylation, whereas HG2 tolerates a wider solvent range .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
